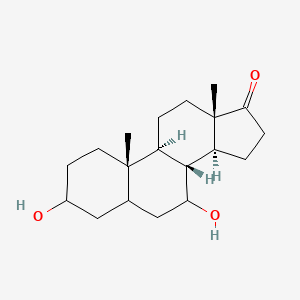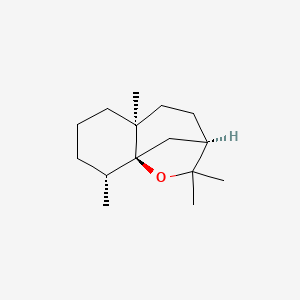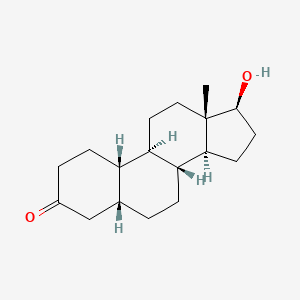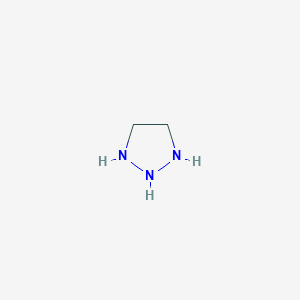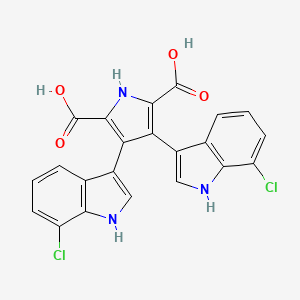
3,4-bis(7-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorochromopyrrolic acid is a pyrrole-2,5-dicarboxylic acid having 7-chloroindol-3-yl groups at the 3- and 4-positions. It is a pyrroledicarboxylic acid and a chloroindole. It is a conjugate acid of a dichlorochromopyrrolate.
Scientific Research Applications
Solid-State Studies
- Research on dichoro-1H-pyrrole-2,5-dicarboxylic acid derivatives, similar in structure to the compound of interest, has shown their ability to form unusual anionic dimers in solid state, indicating potential applications in molecular design and materials science (Camiolo et al., 2002).
Electropolymerization and Conducting Polymers
- Studies on bis(pyrrol-2-yl) arylenes, which are structurally related, have been synthesized and used in electropolymerization. These polymers exhibit low oxidation potentials and high stability, suggesting their use in electrical conducting materials (Sotzing et al., 1996).
Cocrystallization and Material Design
- Flexible dicarboxylic acids have been cocrystallized with bent dipyridines, leading to the creation of organic cocrystalline materials. This indicates potential applications in crystal engineering and design of new materials (Du et al., 2006).
Heterocyclic Compound Synthesis
- There is research on the synthesis of heterocyclic compounds, including those with pyrrole and indole rings, which are key components of the compound . These findings have implications in synthetic chemistry and drug development (Majo & Perumal, 1996).
Antimicrobial Activity
- Schiff bases derived from indole group containing compounds have shown remarkable antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Radhakrishnan et al., 2020).
Metal Complex Formation
- 3,4-Bisarylpyrrole-2,5-dicarboxylic acids have been used to form metal complexes, indicating their potential in the creation of new materials with specific chemical properties (Miller et al., 2009).
Catalytic Applications
- Research on the cyclization of compounds with pyrrol-1-yl carboxylic acids suggests potential applications in catalysis and organic synthesis (Aiello et al., 2010).
properties
CAS RN |
537041-76-2 |
|---|---|
Molecular Formula |
C22H13Cl2N3O4 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
3,4-bis(7-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C22H13Cl2N3O4/c23-13-5-1-3-9-11(7-25-17(9)13)15-16(20(22(30)31)27-19(15)21(28)29)12-8-26-18-10(12)4-2-6-14(18)24/h1-8,25-27H,(H,28,29)(H,30,31) |
InChI Key |
OAMCCJASDLMTOO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C3=C(NC(=C3C4=CNC5=C4C=CC=C5Cl)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C3=C(NC(=C3C4=CNC5=C4C=CC=C5Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




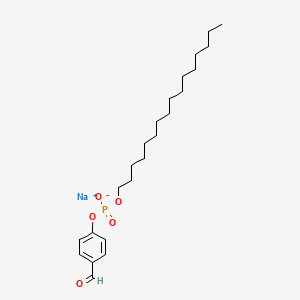

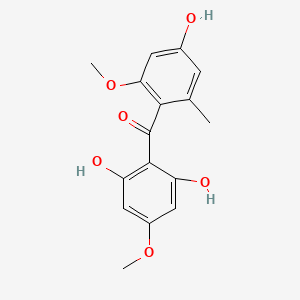
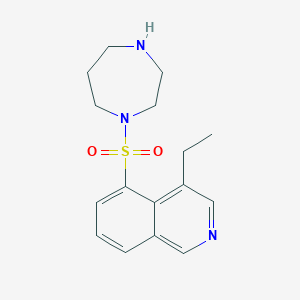
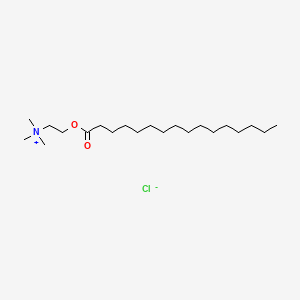
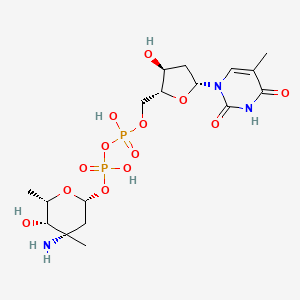
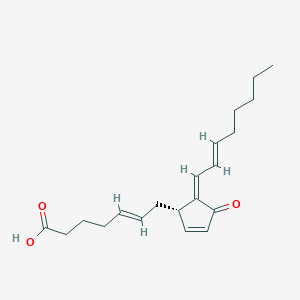
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)
